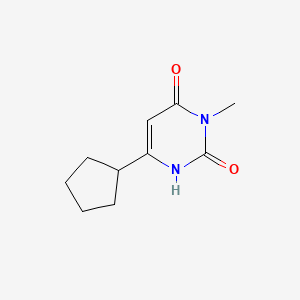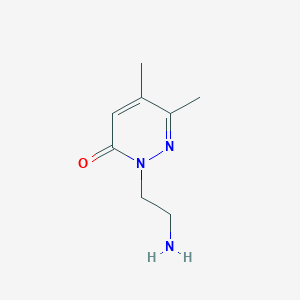
3-(ピペリジン-4-イル)安息香酸
概要
説明
“3-(Piperidin-4-yl)benzoic acid” is a chemical compound with the empirical formula C12H15NO2 . It is a solid substance and is used in early discovery research .
Molecular Structure Analysis
The molecular structure of “3-(Piperidin-4-yl)benzoic acid” consists of a piperidine ring attached to a benzoic acid group . The molecular weight of this compound is 205.26 .Physical And Chemical Properties Analysis
“3-(Piperidin-4-yl)benzoic acid” is a solid substance . It has a boiling point of 377.5°C at 760 mmHg . The compound should be stored in a dark place, sealed in dry, at room temperature .科学的研究の応用
標的タンパク質分解
3-(ピペリジン-4-イル)安息香酸は、特定のタンパク質の分解を誘導するように設計された分子であるPROTAC(プロテオリシス標的キメラ)の開発において、半可撓性リンカーとして使用されます。 これは、がん遺伝子タンパク質の分解が望ましいがん治療に特に役立ちます .
薬物様特性の最適化
3-(ピペリジン-4-イル)安息香酸を二官能性タンパク質分解剤に組み込むことで導入される剛性により、3次元配向が影響を受ける可能性があり、その結果、薬物様特性の最適化に不可欠な三元複合体の形成が影響を受けます .
抗精神病薬
3-(ピペリジン-4-イル)安息香酸の誘導体は、非定型抗精神病薬の特権的な足場であることが判明しており、統合失調症の治療標的であるGlyT1阻害剤として高い選択性と効力を示しています .
抗がん作用
3-(ピペリジン-4-イル)安息香酸に関連するものを含むピペリジン誘導体は、その薬理学的特性により、抗がん剤としての可能性が探求されています .
抗ウイルス剤および抗菌剤
これらの化合物は、さまざまな感染症に対する新しい治療法につながる可能性のある、抗ウイルスおよび抗菌活性についても研究されています .
鎮痛および抗炎症
ピペリジン誘導体の鎮痛および抗炎症特性により、新しい鎮痛剤および抗炎症薬の開発の候補となっています .
アルツハイマー病
ピペリジン誘導体を用いたアルツハイマー病治療の研究が進められており、この病状の管理のための新しい方法を提供する可能性があります .
抗凝固作用
最後に、これらの化合物は、血栓の予防に役立つ可能性のある抗凝固作用について調査されています .
各アプリケーションは、医学におけるさまざまな治療ニーズと課題に対処するために、3-(ピペリジン-4-イル)安息香酸の化学的特性を活用する重要な研究分野を表しています。
Sigma-Aldrich - 3-(1-( tert-ブトキシカルボニル)ピペリジン-4-イル)安息香酸 RSC Publishing - 4-ベンゾイルピペリジンおよび3-(ピペリジン-4-イル)ベンゾの発見 Springer Open - 薬物発見におけるピペリジン核 Sigma-Aldrich - 4-(ピペリジン-4-イル)安息香酸塩酸塩
作用機序
Target of Action
It is often used as a semi-flexible linker in the development of proteolysis targeting chimeras (protacs) , which are designed to degrade specific proteins within the cell.
Mode of Action
As a linker in PROTACs, it may facilitate the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC molecule . This could lead to ubiquitination and subsequent degradation of the target protein.
Pharmacokinetics
The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
実験室実験の利点と制限
3-(Piperidin-4-yl)benzoic acid has several advantages for lab experiments. It is relatively inexpensive, and the reaction is relatively simple and easy to carry out. In addition, the reaction has a high yield, and the product is usually of high purity. However, there are some limitations to using this compound in lab experiments. It is not very soluble in water, and the reaction can be slow at low temperatures. In addition, the reaction can be difficult to control, and the product can be unstable.
将来の方向性
There are several potential future directions for 3-(Piperidin-4-yl)benzoic acid. One potential direction is the development of new pharmaceuticals based on this compound. Another potential direction is the use of this compound in biochemical and physiological studies, such as the study of enzyme inhibition and neurotransmitter modulation. In addition, this compound could be used in the synthesis of novel compounds, such as derivatives of piperidine and benzoic acid. Finally, this compound could also be used in the development of new materials, such as polymers and nanomaterials.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
生化学分析
Biochemical Properties
3-(Piperidin-4-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with glycine transporter 1 (GlyT1), where 3-(Piperidin-4-yl)benzoic acid acts as an inhibitor . This inhibition can affect the transport of glycine, a neurotransmitter, thereby influencing neurotransmission and synaptic function. Additionally, 3-(Piperidin-4-yl)benzoic acid has been shown to interact with various receptors, including dopamine and serotonin receptors, which can modulate their signaling pathways .
Cellular Effects
3-(Piperidin-4-yl)benzoic acid has diverse effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the hyperlocomotion induced by phencyclidine in mice, suggesting its potential impact on neuronal activity and behavior . Furthermore, 3-(Piperidin-4-yl)benzoic acid can affect the expression of genes involved in neurotransmission and synaptic plasticity, thereby altering cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of 3-(Piperidin-4-yl)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the glycine transporter 1 (GlyT1) and inhibits its activity, leading to increased levels of glycine in the synaptic cleft . This elevation of glycine can enhance the activation of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and cognitive function . Additionally, 3-(Piperidin-4-yl)benzoic acid may interact with other receptors and enzymes, modulating their activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Piperidin-4-yl)benzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(Piperidin-4-yl)benzoic acid remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to alterations in cellular responses, including changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profiles.
Dosage Effects in Animal Models
The effects of 3-(Piperidin-4-yl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cognitive function and reduced hyperlocomotion . At higher doses, 3-(Piperidin-4-yl)benzoic acid can cause toxic or adverse effects, including neurotoxicity and behavioral changes . Understanding the dosage-dependent effects is essential for determining the therapeutic window and potential risks associated with the compound’s use.
Metabolic Pathways
3-(Piperidin-4-yl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety . Additionally, 3-(Piperidin-4-yl)benzoic acid may impact metabolic flux and metabolite levels, further modulating cellular responses .
Transport and Distribution
The transport and distribution of 3-(Piperidin-4-yl)benzoic acid within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation . Once inside the cells, 3-(Piperidin-4-yl)benzoic acid can interact with binding proteins that regulate its distribution to different cellular compartments . These interactions can affect the compound’s activity and function, determining its therapeutic potential and side effects .
Subcellular Localization
The subcellular localization of 3-(Piperidin-4-yl)benzoic acid is essential for understanding its activity and function. The compound can be targeted to specific compartments or organelles within the cells, where it exerts its effects . Post-translational modifications and targeting signals play a crucial role in directing 3-(Piperidin-4-yl)benzoic acid to its subcellular destinations . These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
3-piperidin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCKWGCLHGIEQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654296 | |
| Record name | 3-(Piperidin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
766508-67-2 | |
| Record name | 3-(Piperidin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















